Product packaging for 4-Phenyl-cinnoline hcl(Cat. No.:)

4-Phenyl-cinnoline hcl

Cat. No.: B13753407
M. Wt: 242.70 g/mol
InChI Key: NLFMILGTWWICBX-UHFFFAOYSA-N
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Description

4-Phenyl-cinnoline HCl (CAS 58045-60-6) is a chemical compound based on the cinnoline heterocyclic scaffold, which is an aromatic structure featuring two nitrogen atoms . This specific phenyl-substituted derivative is offered as a hydrochloride salt to enhance its stability and solubility for research applications. The core value of this compound lies in its role as a key intermediate and pharmacophore in medicinal chemistry research, particularly in the development of novel therapeutic agents. Cinnoline derivatives are extensively investigated for their diverse pharmacological potential, which includes significant antibacterial and antifungal activities . Research indicates that halogenated cinnoline analogues, in particular, demonstrate potent efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains such as Candida albicans and Aspergillus niger . Furthermore, structural analogues, specifically 3-phenyl-cinnoline compounds, have been identified and patented for their potential as antitumor agents that can inhibit abnormal cell proliferation . The mechanism of action for these biological effects is an area of active investigation, with some studies suggesting that certain cinnoline derivatives may function by inhibiting bacterial DNA gyrase or targeting specific enzymes in mycobacteria, such as enoyl-acyl-ACP reductase (InhA) . The synthesis of this compound typically involves multi-step organic processes, which may include diazotization and intramolecular cyclization reactions . This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers handling this compound should adhere to appropriate safety protocols, as the cinnoline core structure is noted to possess toxicity .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11ClN2 B13753407 4-Phenyl-cinnoline hcl

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H11ClN2

Molecular Weight

242.70 g/mol

IUPAC Name

4-phenylcinnoline;hydrochloride

InChI

InChI=1S/C14H10N2.ClH/c1-2-6-11(7-3-1)13-10-15-16-14-9-5-4-8-12(13)14;/h1-10H;1H

InChI Key

NLFMILGTWWICBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=NC3=CC=CC=C32.Cl

Origin of Product

United States

Synthetic Methodologies for 4 Phenylcinnoline Hcl and Its Analogues

Classical and Conventional Synthetic Routes to the Cinnoline (B1195905) System

Traditional approaches to the cinnoline framework have laid the groundwork for the synthesis of a wide array of derivatives. These methods often involve intramolecular cyclization reactions of appropriately substituted benzene (B151609) precursors.

Cyclization Reactions for Cinnoline Core Formation (e.g., Richter, Pfitzinger-type)

The Richter synthesis is a classical method for the formation of the cinnoline ring system. It traditionally involves the diazotization of an o-alkynyl-substituted aniline, followed by an intramolecular cyclization. While the original Richter reaction often leads to 4-hydroxycinnolines, modifications can be employed to access other derivatives. For the synthesis of a 4-phenylcinnoline (B1297119) analogue, a potential precursor would be an o-(phenylethynyl)aniline derivative. Upon diazotization, the resulting diazonium salt can undergo an intramolecular cyclization to form the cinnoline ring.

The Pfitzinger reaction , another cornerstone of heterocyclic synthesis, is primarily known for the preparation of quinoline-4-carboxylic acids from isatin (B1672199) and a carbonyl compound. mdpi.comrsc.org While not a direct method for cinnoline synthesis, Pfitzinger-type reactions, which involve the condensation of an activated keto-acid with a carbonyl compound, can be conceptually adapted. For instance, the reaction of a suitably substituted o-aminobenzophenone with a reactive methylene (B1212753) compound under specific conditions could potentially lead to a 4-phenylcinnoline derivative, although this is not a commonly reported pathway. The reaction of isatin with a base, such as potassium hydroxide, initially leads to the hydrolysis of the amide bond to form a keto-acid intermediate. mdpi.com This intermediate can then react with a ketone or aldehyde.

A more direct classical approach to 4-substituted cinnolines involves the intramolecular cyclization of hydrazones derived from o-carbonyl-substituted phenylhydrazines. For the synthesis of 4-phenylcinnoline, this would typically involve the cyclization of a hydrazone derived from 2-aminobenzophenone.

Classical Cyclization Reaction Starting Materials Key Transformation Typical Product
Richter Synthesis o-Alkynyl-substituted anilineDiazotization followed by intramolecular cyclization4-Hydroxy or 4-Halocinnoline
Pfitzinger-type Reaction Isatin and a carbonyl compoundBase-catalyzed condensation and cyclizationQuinoline-4-carboxylic acid (adaptable for heterocycles)
Hydrazone Cyclization Hydrazone of an o-carbonyl-substituted phenylhydrazine (B124118)Acid or base-catalyzed intramolecular cyclizationSubstituted Cinnoline

This table summarizes the key features of classical cyclization reactions for the formation of the cinnoline and related heterocyclic cores.

Introduction and Functionalization of the Phenyl Moiety

The introduction of the phenyl group at the 4-position of the cinnoline ring is a critical step in the synthesis of the target compound. In classical syntheses, the phenyl group is often incorporated into one of the starting materials. For instance, in the synthesis of 4-phenylquinolines via a modified Friedländer reaction, 2-aminoacetophenone (B1585202) can be reacted with a suitable carbonyl compound. researchgate.net

Modern cross-coupling reactions have also been extensively utilized for the functionalization of heterocyclic cores, including the introduction of phenyl groups. While these are more contemporary methods, they can be applied to cinnoline precursors synthesized via classical routes. Reactions such as the Suzuki-Miyaura coupling (using phenylboronic acid) and the Stille coupling (using phenylstannanes) are powerful tools for C-C bond formation. pnrjournal.comnih.govorganic-chemistry.org These reactions typically require a pre-functionalized cinnoline, such as a 4-halocinnoline, and a palladium catalyst. Palladium-catalyzed C-H arylation has also emerged as a direct method to introduce aryl groups onto heterocyclic scaffolds. nih.gov

Method for Phenyl Group Introduction Reagents Catalyst Key Features
Incorporation in Starting Material e.g., 2-AminobenzophenoneN/APhenyl group is present from the outset of the synthesis.
Suzuki-Miyaura Coupling 4-Halocinnoline, Phenylboronic acid, BasePalladium complexVersatile and high-yielding.
Stille Coupling 4-Halocinnoline, PhenylstannanePalladium complexTolerant of various functional groups but involves toxic tin reagents.
Direct C-H Arylation Cinnoline, Phenylating agentPalladium or other transition metalsAtom-economical approach, avoids pre-functionalization.

This table outlines various methods for the introduction of a phenyl moiety onto the cinnoline core.

Hydrochloride Salt Formation Techniques

The formation of the hydrochloride salt of 4-phenylcinnoline is typically the final step in the synthesis. This is achieved by treating the free base form of 4-phenylcinnoline with hydrochloric acid. The choice of solvent and the form of HCl (gaseous, aqueous, or in an organic solvent) are crucial for obtaining a pure, crystalline product.

A common laboratory procedure involves dissolving the 4-phenylcinnoline free base in a suitable organic solvent, such as diethyl ether, ethanol (B145695), or methanol. nih.gov A solution of hydrogen chloride in the same or a compatible solvent is then added dropwise with stirring. The hydrochloride salt, being less soluble in the organic solvent, precipitates out and can be collected by filtration, washed with a cold solvent to remove any unreacted starting material or excess acid, and then dried. For anhydrous hydrochloride salts, it is essential to use anhydrous solvents and gaseous hydrogen chloride or a solution of HCl in an anhydrous solvent like diethyl ether. snnu.edu.cnresearchgate.net The use of aqueous hydrochloric acid can sometimes lead to lower yields due to the solubility of the hydrochloride salt in water. snnu.edu.cn

Modern and Advanced Synthetic Strategies

Contemporary synthetic chemistry offers more efficient and often more versatile routes to complex heterocyclic molecules like 4-phenylcinnoline. These methods frequently employ transition-metal catalysis or organocatalysis to achieve high levels of selectivity and functional group tolerance.

Transition Metal-Catalyzed Approaches (e.g., Rh(III)-catalyzed C-H activation/annulation)

Transition-metal-catalyzed reactions, particularly those involving rhodium, have revolutionized the synthesis of N-heterocycles. nih.govRhodium(III)-catalyzed C-H activation and annulation has emerged as a powerful strategy for the construction of cinnoline and related fused heterocyclic systems. nih.govrsc.orgacs.org This approach often involves the reaction of a substrate containing a directing group with an alkyne.

For the synthesis of 4-phenylcinnoline analogues, a plausible route could involve the Rh(III)-catalyzed annulation of an N-arylhydrazine derivative with a phenyl-substituted alkyne. The reaction typically proceeds via a C-H activation of the aryl ring of the hydrazine (B178648), followed by insertion of the alkyne and subsequent reductive elimination to form the cinnoline core. A study by Wang and colleagues detailed a Rh(III)-catalyzed cascade oxidative coupling/cyclization of Boc-arylhydrazines with alkynes to synthesize cinnolines and cinnolinium salts. nih.gov This methodology demonstrates broad substrate scope and high stereoselectivity.

Catalyst System Reactants Key Transformation Advantages
[Cp*RhCl2]2 / AgSbF6 N-Arylhydrazine derivative, Phenyl-substituted alkyneC-H activation, alkyne insertion, annulationHigh efficiency, atom economy, good functional group tolerance.
Pd(OAc)2 / Ligand Cinnoline precursor, Phenylating agentCross-coupling (e.g., Suzuki, Stille) or C-H arylationVersatility in introducing the phenyl group.

This table highlights modern transition metal-catalyzed approaches for the synthesis of 4-phenylcinnoline and its analogues.

Organocatalytic and Metal-Free Synthetic Protocols

In recent years, there has been a significant shift towards the development of more sustainable synthetic methods, leading to the rise of organocatalysis and metal-free reactions. mdpi.comrsc.orgrsc.orgnih.gov These approaches avoid the use of potentially toxic and expensive heavy metals.

While specific organocatalytic or metal-free syntheses of 4-phenylcinnoline are not extensively reported, the principles of these methodologies can be applied. For instance, a metal-free synthesis of quinolines has been developed using aryl amines and acetylenedicarboxylates catalyzed by molecular iodine. rsc.org A similar strategy could potentially be adapted for cinnoline synthesis by using a suitable hydrazine derivative.

Radical cyclization reactions offer another metal-free pathway to heterocyclic compounds. wikipedia.org A suitably designed precursor, for example, an o-vinyl-substituted diazonium salt, could undergo a radical-initiated cyclization to form the cinnoline ring. The phenyl group could be pre-installed on the vinyl substituent. These methods are at the forefront of synthetic innovation and offer promising avenues for the future synthesis of 4-phenylcinnoline and its derivatives.

Green Chemistry Principles and Sustainable Synthesis (e.g., Flow Chemistry, Bio-based Routes)

In recent years, the principles of green chemistry have been increasingly integrated into the synthesis of heterocyclic compounds like cinnolines to minimize environmental impact and enhance efficiency. nih.gov, wjpmr.com, nih.gov This involves the use of renewable resources, the development of atom-economical reactions, and the application of enabling technologies such as flow chemistry.

Bio-based Routes: A notable advancement in sustainable synthesis is the utilization of biorenewable feedstocks. thieme-connect.com One such approach begins with readily available carbohydrates, such as D-glucose, which reacts with phenylhydrazine in an acid-mediated condensation. thieme-connect.com, ucd.ie This method provides a direct, single-step pathway to a versatile cinnoline scaffold, avoiding the hazardous diazonium intermediates often used in classical syntheses. thieme-connect.com This bio-based route is not only appealing for its use of renewable starting materials but also for its scalability, allowing for the multigram production of key cinnoline building blocks. thieme-connect.com, researchgate.net, ucd.ie

Flow Chemistry: Flow chemistry offers a powerful tool for improving the safety, efficiency, and scalability of chemical processes. In the context of cinnoline synthesis, continuous-flow hydrogenation has been successfully employed to convert cinnoline derivatives into their 1,4-dihydrocinnoline (B8695256) counterparts. thieme-connect.com, thieme-connect.com, ucd.ie Using technologies like the H-Cube® flow reactor with a palladium on carbon (Pd/C) cartridge, these transformations can be achieved with high yields and purities in residence times of less than a minute. thieme-connect.com This rapid conversion under controlled conditions highlights the advantages of flow chemistry in producing valuable heterocyclic structures efficiently and safely, which can sometimes be challenging using conventional batch methods. mdpi.com

The following table summarizes key aspects of these green and sustainable synthetic approaches.

Methodology Starting Materials Key Features Products/Outcomes Reference
Bio-based Synthesis D-Glucose, PhenylhydrazineUtilizes renewable feedstocks; Avoids hazardous diazonium intermediates; Scalable.Versatile cinnoline scaffolds (e.g., (1R,2S,3R)-1-Cinnolin-3-ylbutane-1,2,3,4-tetrol). thieme-connect.com, ucd.ie
Flow Chemistry Cinnoline derivatives, H₂Rapid reaction times (<1 min); High yields and purities; Enhanced safety and control.1,4-Dihydrocinnoline derivatives. thieme-connect.com, thieme-connect.com

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) are convergent, one-pot processes where three or more reactants combine to form a single product that incorporates most or all of the atoms of the starting materials. frontiersin.org, preprints.org, nih.gov This strategy is highly valued in medicinal and synthetic chemistry for its efficiency, atom economy, and ability to rapidly generate molecular diversity and complexity. frontiersin.org, nih.gov

For the synthesis of the cinnoline core and its derivatives, MCRs provide a powerful and efficient alternative to traditional linear, multi-step syntheses. researchgate.net These strategies reduce the need for intermediate isolation and purification steps, thereby saving time, solvents, and resources, which aligns with the principles of green chemistry. preprints.org

One documented MCR approach for synthesizing substituted 7,8-dihydrocinnolin-5(6H)-ones involves a one-pot, three-component reaction of arylglyoxals, a 1,3-dicarbonyl compound (like 1,3-cyclohexanedione (B196179) or dimedone), and hydrazine hydrate. researchgate.net Another innovative MCR strategy utilizes microwave-assisted heating to efficiently synthesize densely functionalized cinnolines from ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylates, aromatic aldehydes, and nitromethane. researchgate.net This method proceeds in high yields and short reaction times, demonstrating the synergy between MCRs and modern energy sources. researchgate.net

The table below outlines examples of MCR strategies employed in the synthesis of cinnoline-related structures.

MCR Type Components Conditions Resulting Structure Reference
Three-Component 1. Arylglyoxals2. 1,3-Cyclohexanedione or Dimedone3. Hydrazine hydrateOne-pot reactionSubstituted 7,8-dihydrocinnolin-5(6H)-ones researchgate.net
Three-Component 1. Pyridazine-3-carboxylate derivative2. Aromatic aldehydes3. NitromethaneDioxane/piperidine, Microwave heatingPolyfunctionally substituted cinnolines researchgate.net

Derivatization and Functionalization Strategies for 4-Phenylcinnoline Derivatives

The 4-phenylcinnoline scaffold serves as a versatile template for the development of new chemical entities. The derivatization and functionalization of this core structure are critical for modulating its physicochemical properties and biological activities. nih.gov Research has consistently shown that the nature and position of substituents on both the cinnoline heterocycle and the appended phenyl ring play a crucial role in determining the pharmacological profile of the resulting compounds. nih.gov, ijariit.com Strategies for modification are broadly focused on two key areas: substitution on the aromatic rings and modifications to the heterocyclic system itself.

Electrophilic and Nucleophilic Substitution on the Phenyl Ring

The phenyl ring at the 4-position of the cinnoline core is susceptible to standard aromatic substitution reactions, allowing for the introduction of a wide array of functional groups. The reactivity of this ring is influenced by the electronic nature of the cinnoline heterocycle to which it is attached.

Electrophilic Aromatic Substitution: The cinnoline moiety, being a nitrogen-containing heterocycle, generally acts as an electron-withdrawing group. This deactivates the attached phenyl ring towards electrophilic attack compared to benzene. Consequently, harsher reaction conditions may be required for reactions such as nitration, halogenation, or Friedel-Crafts acylation/alkylation. The directing effect of the cinnoline substituent would favor substitution at the meta and para positions of the phenyl ring, although steric hindrance from the bulky heterocyclic core could influence the regioselectivity.

Nucleophilic Aromatic Substitution: Nucleophilic substitution on the phenyl ring typically requires the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to a leaving group (e.g., a halogen). Therefore, functionalization of the 4-phenylcinnoline core via nucleophilic aromatic substitution would likely involve a multi-step process: initial electrophilic nitration of the phenyl ring, followed by the introduction of a leaving group if one is not already present, and finally, reaction with a suitable nucleophile.

Modifications and Substituent Effects on the Cinnoline Heterocycle

Modifying the cinnoline heterocycle itself is a primary strategy for tuning the properties of the molecule. The electronic and steric effects of substituents can profoundly impact the compound's reactivity, stability, and interaction with biological targets. nih.gov, researchgate.net

Structure-activity relationship (SAR) studies have provided valuable insights into these effects. For instance, the introduction of different functional groups at various positions on the cinnoline ring system has been shown to modulate anti-inflammatory, antibacterial, and other biological activities. nih.gov, ijariit.com Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) and hydroxyl (-OH) have been associated with enhanced anti-inflammatory properties in certain cinnoline-based series. nih.gov Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) and halogens (-Cl, -Br) have been found to increase antibacterial efficacy against both Gram-positive and Gram-negative bacteria. nih.gov, nih.gov

The following table details the observed effects of various substituents on the cinnoline core.

Substituent Position on Cinnoline Core Observed Effect Activity Profile Reference
Methoxy (-OCH₃), Hydroxyl (-OH)On phenyl moiety of pyrazolo[4,3-c]cinnolineIncreased activityAnti-inflammatory nih.gov
Nitro (-NO₂), Dichloro (-Cl₂)On benzoyl group of cinnoline derivativeIncreased activityAntibacterial (G+, G-) nih.gov
Halogens (-Cl, -Br)On cinnoline sulphonamide derivativesPotent activityAntimicrobial nih.gov
Sulphonamide (-SO₂NH₂)On cinnoline coreSignificant activity improvementAntimicrobial, Antifungal nih.gov

Stereoselective Synthesis of Chiral 4-Phenylcinnoline Derivatives

The introduction of chirality into the 4-phenylcinnoline scaffold is a sophisticated strategy for developing derivatives with potentially enhanced potency and selectivity for biological targets. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms, producing a specific enantiomer or diastereomer. While specific examples for the asymmetric synthesis of 4-phenylcinnoline are not widely reported, strategies can be extrapolated from work on analogous heterocyclic systems like quinolines. nih.gov

Potential approaches for the stereoselective synthesis of chiral 4-phenylcinnoline derivatives include:

Asymmetric Catalysis: The use of a chiral catalyst, such as a chiral Lewis acid, can promote the formation of one enantiomer over the other in key bond-forming steps. For example, asymmetric Diels-Alder reactions using chiral titanium (IV) complexes have been used to synthesize chiral tetrahydroquinoline derivatives, a strategy that could potentially be adapted for cinnoline precursors. nih.gov

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct a subsequent reaction stereoselectively. After the desired transformation, the auxiliary is removed, yielding the chiral product.

Resolution of Racemates: A racemic mixture of a chiral 4-phenylcinnoline derivative can be separated into its constituent enantiomers through techniques such as chromatography on a chiral stationary phase or by forming diastereomeric salts with a chiral resolving agent.

The development of robust stereoselective methods is a key frontier in expanding the chemical space and therapeutic potential of 4-phenylcinnoline derivatives.

Computational and Theoretical Investigations of 4 Phenylcinnoline Systems

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic nature of molecules. scispace.comens.fr These first-principles approaches solve the electronic structure of a molecule to derive its geometric and energetic properties. researchgate.netpsu.edu For cinnoline (B1195905) derivatives, methods like the Hartree-Fock (HF) level of theory with basis sets such as 6-311G(d,p) have been employed to optimize molecular structures and calculate various properties. ajchem-a.comindexcopernicus.com

The electronic structure of a molecule governs its reactivity and physical properties. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.comresearchgate.net The HOMO acts as an electron donor, while the LUMO is an electron acceptor. ajchem-a.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity; a smaller gap often suggests higher reactivity. nih.govossila.com

In studies on 4-substituted cinnolines, the HOMO-LUMO gap has been investigated to understand how different substituents at the 4-position influence the electronic properties. ajchem-a.com The electron-donating or electron-accepting nature of the substituent can significantly alter the energy of the frontier orbitals. For instance, calculations show that the HOMO is often associated with the electron-donating ability of a molecule, while the LUMO relates to its electron-accepting ability. ajchem-a.com Analysis of the charge distribution, often visualized through Molecular Electrostatic Potential (MEP) maps, reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting sites of interaction. researchgate.net

Table 1: Calculated Electronic Properties of Selected 4-Substituted Cinnoline Derivatives (Gas Phase)

Compound (Substituent at C4) HOMO (eV) LUMO (eV) HOMO-LUMO Gap (ΔE, eV)
4-Chloro-cinnoline -9.01 0.98 9.99
4-Ethyl-cinnoline -8.51 1.34 9.85
4-Hydroxy-cinnoline -8.76 1.12 9.88
4-Methyl-cinnoline -8.42 1.39 9.81
4-Nitro-cinnoline -9.89 -0.11 9.78
4-Propyl-cinnoline -8.50 1.35 9.85

This table is generated based on data for illustrative purposes from studies on related cinnoline derivatives. ajchem-a.com

Computational methods are extensively used to predict spectroscopic properties, which can then be correlated with experimental data to confirm molecular structures and assign spectral features. nih.govnih.gov

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies and predicting UV-Vis absorption spectra. nih.gov These calculations can help assign observed absorption bands to specific electronic transitions within the molecule, such as π → π* transitions in the aromatic rings. scielo.org.za

IR Spectra: DFT calculations can predict vibrational frequencies. scielo.org.za By comparing the computed IR spectrum with the experimental one, researchers can assign specific absorption bands to molecular vibrations, such as C-H stretching or C=C ring vibrations. nih.govscielo.org.za Often, calculated frequencies are scaled to achieve better agreement with experimental values due to the approximations inherent in the theoretical models. nih.gov

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C). nih.govresearchgate.net Theoretical predictions are invaluable for assigning peaks in complex experimental NMR spectra and can help differentiate between isomers. schrodinger.com

These predictive tools are powerful for confirming the identity and purity of synthesized compounds like 4-phenylcinnoline (B1297119). schrodinger.com

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time, capturing atomic motion and conformational changes. nih.govgalaxyproject.org These simulations solve Newton's equations of motion for a system of atoms and molecules, offering insights into processes that are difficult to observe experimentally. nih.gov

Conformational analysis studies the different spatial arrangements (conformers) a molecule can adopt through rotation around its single bonds. nih.gov For a molecule like 4-phenylcinnoline, a key flexible bond is the one connecting the phenyl group to the cinnoline core. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformations and the energy barriers between them. mdpi.comrsc.org

Running simulations in a virtual solvent box allows for the study of how the solvent influences the conformational landscape. mdpi.com The distribution of conformers sampled during an MD simulation can be compared with those from other generation tools or experimental data to validate the accuracy of the simulation. mdpi.com

MD simulations excel at characterizing the non-covalent interactions between a solute molecule and its solvent environment. rsc.org These interactions, including hydrogen bonds, van der Waals forces, and electrostatic interactions, govern the solvation process. d-nb.info

Computational models can explicitly represent solvent molecules (explicit solvation) or approximate the solvent as a continuous medium (implicit or continuum solvation). nih.govd-nb.info The Polarizable Continuum Model (PCM) is a widely used implicit method that has been applied to cinnoline derivatives to study how solvents like water and ethanol (B145695) affect their properties, such as dipole moment and polarizability. researchgate.netsid.irresearchgate.net Studies have shown that the calculated properties of cinnoline derivatives can change significantly in the presence of a solvent compared to the gas phase, highlighting the importance of accounting for solvation effects. ajchem-a.comajchem-a.com

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as 4-phenylcinnoline) when bound to a second molecule (a receptor, typically a protein). jmir.orgwustl.edu This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. plos.orgnih.gov

The process involves placing the ligand into the binding site of the receptor and evaluating the "fit" using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). jmir.orgorientjchem.org A more negative score generally indicates a more favorable binding interaction. orientjchem.org Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov

For scaffolds like cinnoline, docking can be used to screen them against various biological targets. bepls.comresearchgate.net For example, docking studies on related nitrogen-containing heterocyclic compounds have successfully identified their potential as inhibitors for various enzymes by showing how they interact with critical amino acid residues in the active site. nih.govbepls.comnih.gov These in silico studies provide vital hypotheses that can guide the synthesis and biological testing of new derivatives. nih.gov

Table 2: Illustrative Data from a Hypothetical Molecular Docking Study

Parameter Value
Target Protein Example Kinase (PDB ID: XXXX)
Binding Site ATP-binding pocket
Docking Score (kcal/mol) -8.5
Key Interacting Residues
Hydrogen Bond ASN123, GLU85
Hydrophobic Interaction LEU34, VAL42, PHE145

This table represents typical output from a molecular docking simulation and is for illustrative purposes only.

Binding Mode Analysis with Mechanistic Biological Targets (e.g., enzyme active sites)

Computational modeling has been instrumental in understanding the interactions between 4-phenyl-cinnoline derivatives and their biological targets. A notable example is the investigation of their binding to the Liver X Receptors (LXR), which are crucial regulators of cholesterol, fatty acid, and carbohydrate metabolism. acs.orgresearchgate.net Specifically, 4-phenyl-cinnoline derivatives have been identified as agonists for LXR, with a notable selectivity for the LXRβ isoform over the LXRα isoform.

The ligand-binding pocket of LXR is predominantly hydrophobic, but it also contains polar residues at its ends that can engage in specific interactions. researchgate.net Structure-based 3D-pharmacophore models, derived from X-ray crystal structures, have been developed to map the key interaction features within the LXR binding site. acs.org These models reveal that small ligands typically occupy the C1 and C2 regions of the binding pocket. acs.org However, larger molecules can induce a conformational change, opening a third subpocket (C3) that can accommodate more extensive hydrophobic substituents. acs.org

Computational docking and molecular dynamics simulations have further detailed the binding mode of this class of compounds. A critical hydrogen bond interaction with the residue His435 has been identified for many LXR modulators. acs.org More recent pharmacophore models, based on newly released crystal structures, have also highlighted a hydrogen bond interaction with Leu330. acs.org The 4-phenyl ring of the cinnoline scaffold projects into a hydrophobic pocket, contributing significantly to the binding affinity.

The table below summarizes the key computational findings regarding the binding interactions of 4-phenyl-cinnoline and related quinoline (B57606) systems with the LXRβ active site.

Table 1: Computational Analysis of 4-Phenyl-cinnoline/Quinoline Binding to LXRβ

Interaction Type Key Residues/Regions Computational Method Finding
Hydrogen Bonding His435, Leu330 Pharmacophore Modeling Essential for the binding of many LXR modulators.
Hydrophobic Interactions C1, C2, and C3 subpockets Pharmacophore Modeling, Molecular Docking The 4-phenyl group occupies a hydrophobic pocket, and larger substituents can open and occupy the C3 subpocket.

Reaction Pathway Elucidation and Transition State Analysis

The synthesis of the cinnoline core is a fundamental aspect of developing new derivatives. The Richter cyclization is a classical and widely used method for constructing the cinnoline ring system. researchgate.netresearchgate.netmdpi.com This reaction typically involves the cyclization of an ortho-ethynylarenediazonium salt. mdpi.com The general mechanism is understood to involve an electrophilic attack by the diazonium cation on the carbon-carbon triple bond, followed by cyclization to form the heterocyclic ring. thepharmajournal.com

Computational chemistry, particularly Density Functional Theory (DFT), has been employed to investigate the intricacies of such cyclization reactions. researchgate.netresearchgate.net These studies help in understanding the energetics of the reaction, identifying intermediates, and characterizing the transition states that govern the reaction rate and outcome. For instance, theoretical studies have been conducted on the dimerization of cinnolone derivatives, where DFT calculations helped to elucidate the nature of the intermolecular hydrogen bonds responsible for this phenomenon. researchgate.netresearchgate.net

Mechanistic Hypotheses and Validation through Computational Approaches

Computational methods are pivotal in formulating and validating mechanistic hypotheses for complex organic reactions. For the Richter cyclization, several mechanistic possibilities can be envisioned. Quantum-chemical calculations have been used to substantiate a reaction mechanism that differs from earlier proposals. researchgate.net

One of the key aspects that can be addressed computationally is the regioselectivity of the cyclization and the influence of substituents on the reaction pathway. By modeling the transition states for different cyclization modes, chemists can predict which product is likely to form.

An example of how computational and experimental data are integrated to validate a mechanism comes from the study of a related thermal cyclization of arylhydrazones to form cinnolines. Two primary mechanisms were proposed: one involving a rate-determining nucleophilic attack and another proceeding via a 6-π-electrocyclic reaction. Kinetic investigations revealed that the nature of the substituent in the aromatic ring of the hydrazone had no significant effect on the reaction rate. This experimental observation was inconsistent with the nucleophilic attack mechanism, which would be expected to be sensitive to the electronic nature of the substituents. The experimental data, therefore, supported the 6-π-electrocyclic pathway, where the rate-determining step is the cyclization itself through a six-membered transition state. scribd.com This demonstrates the power of combining computational insights with experimental kinetics to build a robust understanding of reaction mechanisms.

Table 2: Compound Names Mentioned in the Article

Compound Name
4-Phenyl-cinnoline hcl
4-Phenyl-cinnoline
ortho-ethynylarenediazonium salt

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies for 4 Phenylcinnoline Derivatives

Design Principles for Modulating Specific Biological or Chemical Activities

The design of biologically active 4-phenylcinnoline (B1297119) derivatives is guided by established medicinal chemistry principles. The cinnoline (B1195905) nucleus is recognized as a privileged structure, and strategic modifications can fine-tune its pharmacological profile. ijper.orggrafiati.com

Key design principles include:

Substitution on the Cinnoline and Phenyl Rings: The type and position of substituents on both the cinnoline and the 4-phenyl rings are critical determinants of activity. For instance, substituted 1,4-dihydro-4-oxo-1-phenyl-cinnoline-3-carboxylic acid derivatives have been identified as a new class of pollen suppressants for wheat. ijper.org

Bioisosteric Replacement: The cinnoline ring system is an isostere of quinoline (B57606) and isoquinoline. This principle has been successfully applied in drug design, where the cinnoline scaffold replaces a quinoline nucleus to create analogues with distinct or improved properties. A notable example is Cinoxacin, a cinnoline analogue of quinoline-based antibacterial agents used for urinary tract infections. mdpi.com

Introduction of Pharmacophores: Attaching known pharmacophoric groups to the 4-phenylcinnoline scaffold is a common strategy to direct the molecule towards specific biological targets. For example, incorporating a piperazine (B1678402) moiety at the 3-position of the cinnoline ring has been explored for developing new antifungal and antitumor agents. mdpi.com

Functional Group Modification: The nature of functional groups significantly impacts biological activity. Studies on various heterocyclic compounds show that electron-donating groups (e.g., -OCH3, -NH2) and electron-withdrawing groups (e.g., -NO2, halogens) can drastically alter a compound's efficacy. nih.govnih.gov For example, in some heterocyclic series, the presence of fluoro or methoxy (B1213986) groups has been shown to enhance antimetastatic or anticancer activity. nih.govmdpi.com These general principles are applicable to the design of novel 4-phenylcinnoline derivatives.

A summary of biological activities associated with different cinnoline scaffolds is presented below.

Cinnoline Derivative ClassReported Biological Activity
Substituted 1,4-dihydro-4-oxo-1-phenyl-cinnoline-3-carboxylic acidsPollen suppressant
3-(4-Arylpiperazin-1-yl)cinnolinesAntifungal, Antitumor
4-Amino-8-phenylcinnoline-3-carboxamidesAntagonistic effects on specific biological pathways
4-AziridinocinnolinesAntitumor
4-Hydroxycinnoline-3-carboxylic acidsAntiallergic

This table provides examples of activities for different classes of cinnoline derivatives based on available literature. ijper.orgmdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling (focused on in vitro or mechanistic data)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of compounds with their biological activity. While specific QSAR studies for 4-phenylcinnoline derivatives are not widely available in public literature, the methodology is broadly applied to other heterocyclic compounds and provides a framework for future research. nih.govresearchgate.net

A typical QSAR study for 4-phenylcinnoline derivatives would involve:

Data Set Compilation: A series of 4-phenylcinnoline analogues with experimentally determined biological activities (e.g., IC50 values from in vitro assays) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors for each compound would be calculated. These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., dipole moment, atomic charges, HOMO/LUMO energies), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., LogP). nih.gov

Model Development: Statistical methods, such as multiple linear regression (MLR) or more complex machine learning algorithms like neural networks, would be used to build a mathematical equation that links the descriptors to the biological activity. researchgate.net For example, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) could be used to create a predictive model.

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques to ensure its reliability.

Such models can provide valuable insights into the mechanism of action and guide the rational design of new, more potent 4-phenylcinnoline derivatives by predicting the activity of virtual compounds before their synthesis.

Impact of Substituents on Molecular Recognition and Binding Affinity to Biological Targets

The substituents on the 4-phenylcinnoline scaffold directly influence how the molecule interacts with its biological target, such as an enzyme's active site or a receptor's binding pocket. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic forces, determine the molecule's binding affinity and, consequently, its biological activity.

Studies on various cinnoline and related heterocyclic derivatives have established clear SAR trends:

Substituents on the Phenyl Ring: The electronic nature and position of substituents on the 4-phenyl group are crucial. In a series of benzylideneacetophenone derivatives, it was found that electron-donating groups on the phenyl rings enhanced anti-inflammatory and antioxidant activities. nih.gov Conversely, for other targets, electron-withdrawing groups like fluoro or nitro groups can increase potency. nih.gov For example, studies on 4-anilino-quinazoline derivatives showed that fluoro groups on the phenyl ring at specific positions increased the antimetastatic effect. nih.gov

Substituents on the Cinnoline Ring: Modifications on the cinnoline nucleus are equally important. The introduction of a 6-chloro or 6-nitro group into 3-(4-arylpiperazin-1-yl)cinnolines was shown to influence their antifungal activity. mdpi.com Furthermore, carboxamide-functionalized cinnolines have demonstrated enhanced binding to protein kinases.

The table below illustrates the observed impact of certain substituents on the biological activity of various heterocyclic scaffolds, providing a model for understanding potential effects on 4-phenylcinnoline derivatives.

SubstituentPositionObserved Effect on ActivityExample Compound Class
Fluoro (F)meta and para of Phenyl ringIncreased antimetastatic effectIsocoumarin analogues nih.gov
Methoxy (OCH3)C-6 of Quinoline ringContributes to metastasis inhibitionQuinoline derivatives nih.gov
Amino (NH2)para of Phenyl ringEnhanced anti-inflammatory activityBenzylideneacetophenones nih.gov
Chloro (Cl)C-6 of Cinnoline ringInfluenced antifungal activity3-Piperazinyl-cinnolines mdpi.com

Stereochemical Influences on Molecular Interactions and Activity Profiles

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in biological activity. grafiati.com The receptors, enzymes, and other biological targets are themselves chiral, meaning they can differentiate between the stereoisomers (enantiomers or diastereomers) of a drug molecule. This differentiation can lead to significant differences in pharmacodynamics and pharmacokinetics.

The parent 4-phenylcinnoline molecule is achiral. However, chirality can be introduced into its derivatives through several modifications:

Substitution: Introducing a substituent with a chiral center onto either the phenyl or cinnoline ring.

Ring Saturation: Reduction of the aromatic cinnoline ring system can create chiral centers. For example, decahydrocinnoline derivatives have been synthesized and shown to possess strong analgesic action, with their activity likely dependent on their stereochemistry. researchgate.net

Atropisomerism: In some hindered biphenyl (B1667301) systems, rotation around the single bond connecting the two rings can be restricted, leading to stable, non-superimposable mirror images called atropisomers.

When a 4-phenylcinnoline derivative is chiral, it is highly probable that its enantiomers will exhibit different biological activities. One enantiomer may fit perfectly into a binding site, leading to a potent effect, while the other may bind weakly or not at all. In some cases, one enantiomer can even have undesirable or toxic effects. Therefore, for any chiral derivative of 4-phenylcinnoline, the separation and individual biological evaluation of each stereoisomer is a critical step in the drug development process. The synthesis of a chiral hydrazine (B178648) derivative, Benzo[c]benzo researchgate.netnih.govcinnolino[1,2-a]cinnoline, underscores the existence and importance of chirality within the broader cinnoline family. grafiati.com

Mechanistic Investigations of Biological Activity of 4 Phenylcinnoline Derivatives

Molecular Target Identification and Validation

The biological activity of 4-phenylcinnoline (B1297119) derivatives is intrinsically linked to their ability to interact with specific molecular targets within the cell. These targets often include enzymes, receptors, and ion channels, and their identification is a critical first step in elucidating the compound's mechanism of action.

One approach to target identification involves computational methods such as molecular docking. For instance, docking studies with 4-phenyl quinoline (B57606) derivatives, a structurally related class of compounds, have suggested their potential to bind to serotonin (B10506) receptors, specifically 5-HT1B and 5-HT2B. ebi.ac.uk In another study, docking simulations were used to predict the binding of 6-substituted-2-(3-phenoxyphenyl)-4-phenylquinoline derivatives to the active sites of DNA gyrase A and B, with a preference for DNA gyrase A. nih.gov This prediction was subsequently validated through in vitro assays. nih.gov

Experimental validation of these computationally predicted targets is essential. For example, the antiproliferative activity of 4-phenyl quinoline derivatives was confirmed in MCF-7 breast cancer cells, where they were shown to inhibit serotonin-induced calcium ion efflux and ERK activation. ebi.ac.uk Similarly, the inhibitory activity of certain quinoline derivatives against DNA gyrase was confirmed through enzyme assays, with some compounds exhibiting potent inhibition. nih.gov

Other identified targets for related quinoline and cinnoline (B1195905) derivatives include tubulin, where they bind to the colchicine-binding site, and c-Met kinase. mdpi.comresearchgate.net The interaction with tubulin disrupts microtubule formation, leading to cell cycle arrest and apoptosis. mdpi.com The inhibition of c-Met kinase, a receptor tyrosine kinase often overexpressed in cancer, can block downstream signaling pathways involved in cell proliferation and survival. researchgate.net

Table 1: Identified Molecular Targets of 4-Phenylcinnoline and Related Derivatives

Derivative ClassIdentified Target(s)Method of IdentificationValidation
4-Phenyl quinoline derivatives5-HT1B and 5-HT2B serotonin receptorsMolecular DockingIn vitro studies on MCF-7 cells (inhibition of Ca2+ efflux and ERK activation)
6-substituted-2-(3-phenoxyphenyl)-4-phenylquinoline derivativesDNA gyrase AMolecular DockingIn vitro DNA gyrase A assay
4-Phenyl-2-quinolone (4-PQ) derivativesTubulin (colchicine-binding site)Molecular DockingAntiproliferative assays, cell cycle analysis
4-(2-fluorophenoxy)quinoline derivatives bearing 4-oxo-1,4-dihydrocinnoline-3-carboxamide moietyc-Met kinaseDesign and SynthesisIn vitro kinase assays, antiproliferative assays
Sulfonamide derivativesCarbonic anhydrase, UreaseMolecular DockingEnzyme inhibition assays

Enzyme Inhibition Kinetics and Mechanistic Characterization

Once an enzyme is identified as a target, understanding the kinetics and mechanism of inhibition provides deeper insight into the compound's mode of action. Common mechanisms of enzyme inhibition include competitive, non-competitive, and uncompetitive inhibition, each with distinct kinetic profiles. libretexts.org

Competitive inhibition occurs when the inhibitor binds to the active site of the enzyme, directly competing with the substrate. youtube.comrose-hulman.edu This type of inhibition can be overcome by increasing the substrate concentration. Kinetically, competitive inhibitors increase the apparent Michaelis constant (Km) of the enzyme for its substrate, while the maximum velocity (Vmax) remains unchanged. rose-hulman.edu

Non-competitive inhibition involves the inhibitor binding to a site on the enzyme that is distinct from the active site (an allosteric site). rose-hulman.edu This binding event alters the enzyme's conformation, reducing its catalytic efficiency. In this case, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. libretexts.org Non-competitive inhibition is characterized by a decrease in Vmax with no change in Km. rose-hulman.edu

Uncompetitive inhibition is a less common mechanism where the inhibitor binds only to the enzyme-substrate complex. libretexts.org This type of inhibition leads to a decrease in both Vmax and Km. libretexts.org

Studies on halo-substituted mixed ester/amide-based analogues have demonstrated their potential as urease inhibitors. researchgate.net Kinetic analysis using Lineweaver-Burk plots can be employed to determine the specific mechanism of inhibition for such derivatives. researchgate.net For example, analysis of the inhibition of protein kinase A (PKA) by various compounds has revealed different inhibition patterns. Some inhibitors act competitively with respect to ATP, while others are non-competitive with respect to the peptide substrate Kemptide. nih.gov

Receptor Binding Assays and Affinity Characterization

For 4-phenylcinnoline derivatives that target cell surface or intracellular receptors, receptor binding assays are essential to quantify their affinity and selectivity. These assays directly measure the interaction between a ligand (the cinnoline derivative) and its receptor.

Radioligand binding assays are a common technique used to determine the binding affinity of a compound. In these assays, a radiolabeled ligand with known affinity for the receptor is competed off by the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This value can then be used to calculate the equilibrium dissociation constant (Ki), which represents the affinity of the compound for the receptor.

For instance, quinoline derivatives have been evaluated for their binding to serotonin receptors, such as 5-HT6, 5-HT2A, and 5-HT2B, through receptor binding assays. nih.gov Such studies are crucial for determining the potency and selectivity of these compounds for their intended targets. The affinity of a drug for its receptor is a key determinant of its pharmacological effect. mendeley.com

Cellular Pathway Modulation and Signal Transduction Studies

The binding of 4-phenylcinnoline derivatives to their molecular targets can trigger a cascade of downstream events, leading to the modulation of various cellular signaling pathways. Investigating these effects provides a broader understanding of the compound's cellular and physiological consequences.

Many biologically active compounds, including phenolic compounds which share some structural similarities with cinnoline derivatives, are known to modulate key signaling pathways involved in inflammation and cancer. nih.gov These pathways include:

NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation, immunity, and cell survival. frontiersin.org Some compounds can inhibit the activation of NF-κB, leading to a downregulation of pro-inflammatory genes. frontiersin.org

MAPK Pathways: Mitogen-activated protein kinase (MAPK) cascades are involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. frontiersin.org The ERK, JNK, and p38 MAPK pathways are common targets for therapeutic intervention. Studies on a tetrahydroisoquinoline derivative, 22-(4-pyridinecarbonyl) jorunnamycin A, have shown that it induces apoptosis in non-small-cell lung cancer cells by targeting the MAPK signaling pathway, specifically ERK1/2 and MEK1. mdpi.com

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell growth, survival, and metabolism. frontiersin.org Inhibition of this pathway is a common mechanism of action for anticancer drugs. For example, fangchinoline (B191232) derivatives have been shown to inhibit the PI3K/mTOR/AKT pathway in non-small cell lung cancer. researchgate.net

Experimental techniques such as Western blotting can be used to assess the phosphorylation status of key proteins within these pathways, providing evidence for their activation or inhibition. frontiersin.org Furthermore, gene expression analysis can reveal changes in the transcription of target genes downstream of these signaling cascades.

Interaction with Biological Macromolecules

Beyond specific enzyme and receptor targets, 4-phenylcinnoline derivatives can also interact with other essential biological macromolecules, such as DNA and RNA. These interactions can have profound effects on cellular function.

Certain compounds can bind to DNA through intercalation (inserting between base pairs) or groove binding. These interactions can interfere with DNA replication and transcription, ultimately leading to cell death. researchgate.net Studies on some derivatives have shown that they interact with DNA via a combination of intercalative and groove binding mechanisms. researchgate.net The binding affinity and mode of interaction can be characterized using techniques such as UV-visible spectroscopy, fluorescence spectroscopy, and circular dichroism.

The interaction with DNA can lead to the formation of G-quadruplexes, which are non-canonical secondary structures found in guanine-rich regions of DNA, such as telomeres. mdpi.com Stabilization of these G-quadruplex structures can inhibit the activity of telomerase, an enzyme that is overactive in many cancer cells, leading to anticancer effects. mdpi.com

Mechanistic Studies of Cellular Uptake and Intracellular Localization

For a 4-phenylcinnoline derivative to exert its biological effect, it must first cross the cell membrane and reach its intracellular target. The mechanisms of cellular uptake and the subsequent intracellular localization are therefore critical aspects of its mechanism of action.

The physicochemical properties of a molecule, such as its size, shape, charge, and lipophilicity, play a significant role in determining how it enters a cell. nih.govnih.gov Potential uptake mechanisms include passive diffusion, facilitated diffusion, and various forms of endocytosis, such as macropinocytosis and receptor-mediated endocytosis. nih.govnih.gov

Once inside the cell, the compound's journey to its target is not random. It may accumulate in specific organelles, such as the mitochondria or the nucleus, depending on its properties. For example, some naphthoquinone derivatives have been shown to induce mitochondrial damage and the formation of reactive oxygen species (ROS). mdpi.com

Techniques such as fluorescence microscopy can be used to visualize the intracellular localization of fluorescently-labeled derivatives. Furthermore, studies using 3D cell culture models, such as spheroids, can provide more physiologically relevant information about drug penetration and distribution within a tumor mass. researchgate.net Understanding the intracellular pharmacokinetics, including uptake and efflux, is crucial for optimizing drug delivery and efficacy. researchgate.net

Advanced Analytical and Spectroscopic Characterization Techniques for 4 Phenylcinnoline Compounds

X-ray Crystallography for Solid-State Structure Determination and Co-crystal Analysis

X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of molecules in the solid state. For 4-phenylcinnoline (B1297119) compounds, this technique can unambiguously determine the molecular conformation, including the planarity of the cinnoline (B1195905) ring system and the torsion angle of the phenyl substituent relative to the core. Such structural details are crucial for understanding intermolecular interactions in the crystal lattice, such as π-stacking and hydrogen bonding, which influence the physicochemical properties of the solid material.

In the context of co-crystal analysis, X-ray crystallography can reveal the precise interactions between a 4-phenylcinnoline compound and a co-former molecule. This is particularly relevant for modulating properties like solubility and stability. Conformational studies on related phenyl-substituted heterocyclic compounds have demonstrated that the six-membered heterocyclic ring often adopts a half-chair conformation with the phenyl rings in a pseudo-equatorial position to minimize steric hindrance. psu.edunih.gov

Table 1: Illustrative Crystallographic Data Parameters for a Hypothetical 4-Phenylcinnoline Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)5.432
c (Å)20.765
β (°)98.76
Volume (ų)1123.4
Z4
R-factor0.045

Note: This table is illustrative and does not represent experimentally determined data for 4-phenyl-cinnoline HCl.

High-Resolution Mass Spectrometry for Mechanistic Profiling

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the accurate mass determination of 4-phenylcinnoline compounds, enabling the confirmation of their elemental composition. In mechanistic profiling, HRMS plays a pivotal role in studies of metabolic transformation. By identifying and characterizing metabolites, researchers can understand how these compounds are processed in biological systems. This is critical for drug development, where metabolic stability and the nature of metabolites are key considerations.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques are indispensable for the structural elucidation of 4-phenylcinnoline compounds in solution.

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity of protons and carbons within the molecule, confirming the substitution pattern and assigning all NMR signals unequivocally.

Solid-State NMR: This technique provides information about the structure and dynamics of 4-phenylcinnoline compounds in the solid state, offering a complementary perspective to X-ray crystallography, especially for amorphous or poorly crystalline materials.

Ligand-Observed NMR: For studying interactions with biological macromolecules, ligand-observed NMR techniques like Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) are highly effective. creative-biostructure.com These methods can identify binding epitopes and determine binding affinities, even for weak interactions, by observing changes in the NMR signals of the 4-phenylcinnoline compound upon binding to a target. creative-biostructure.comnih.govnih.gov

Vibrational Spectroscopy (IR, Raman) for Conformational and Interaction Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides insights into the vibrational modes of a molecule, which are sensitive to its conformation and intermolecular interactions. For 4-phenylcinnoline compounds, characteristic bands corresponding to the stretching and bending of C=C, C=N, and C-H bonds in the aromatic rings can be identified. scialert.net

Shifts in the positions and intensities of these bands can indicate changes in conformation or the formation of hydrogen bonds or other non-covalent interactions. For instance, the analysis of IR and Raman spectra of related quinoline (B57606) derivatives, supported by theoretical calculations, has allowed for the unambiguous characterization of their main vibrational bands. researchgate.net These techniques are valuable for studying the effects of different substituents or the formation of salts like the hydrochloride salt on the molecular structure. scialert.netscielo.br

Table 2: Illustrative Vibrational Frequencies for a 4-Phenylcinnoline Compound

Vibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
Aromatic C-H Stretch3100-30003100-3000
C=N Stretch~1620~1620
Aromatic C=C Stretch1600-14501600-1450
Phenyl Ring-Substituent Stretch1200-11001200-1100

Note: This table is illustrative and provides typical ranges for the specified vibrational modes.

Fluorescence and UV-Vis Spectroscopy for Electronic Structure and Interaction Characterization

Fluorescence and UV-Vis spectroscopy are used to probe the electronic structure of 4-phenylcinnoline compounds. The UV-Vis spectrum arises from electronic transitions between molecular orbitals, and the position and intensity of the absorption bands are characteristic of the chromophoric system. These spectra can be influenced by the solvent polarity and pH, providing information about the electronic environment of the molecule.

Fluorescence spectroscopy, where applicable, can offer even more sensitive insights into the molecular environment and interactions. Changes in the fluorescence emission spectrum (e.g., quenching or enhancement) upon the addition of a binding partner can be used to study binding events and determine binding constants.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Binding Kinetics and Thermodynamics

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful biophysical techniques for quantifying the interactions between 4-phenylcinnoline compounds and their biological targets.

SPR: This technique provides real-time data on the association (k_on) and dissociation (k_off) rates of a ligand binding to a target immobilized on a sensor surface. bmglabtech.comnih.gov From these rate constants, the equilibrium dissociation constant (K_D) can be calculated, providing a measure of binding affinity. bmglabtech.com

ITC: ITC directly measures the heat changes that occur upon the binding of a ligand to a target in solution. nih.govnih.govwikipedia.orgnuvisan.comtainstruments.com A single ITC experiment can provide a complete thermodynamic profile of the interaction, including the binding affinity (K_A), enthalpy (ΔH), and entropy (ΔS) changes, as well as the stoichiometry of binding. nih.govwikipedia.orgtainstruments.com

Table 3: Thermodynamic and Kinetic Parameters Obtainable from ITC and SPR

ParameterTechniqueInformation Provided
K_D (Dissociation Constant)SPR, ITCBinding Affinity
k_on (Association Rate)SPRRate of complex formation
k_off (Dissociation Rate)SPRStability of the complex
ΔH (Enthalpy Change)ITCHeat released or absorbed upon binding
ΔS (Entropy Change)ITCChange in disorder upon binding
n (Stoichiometry)ITCMolar ratio of ligand to target in the complex

Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis and Trace Component Identification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an essential technique for the analysis of 4-phenylcinnoline compounds in complex mixtures and for the identification and quantification of trace components. rsc.org The chromatographic separation, typically using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), resolves the components of a mixture before they are introduced into the mass spectrometer. rsc.org

The mass spectrometer provides highly sensitive and selective detection. rsc.org By using tandem mass spectrometry (MS/MS), precursor ions of the compound of interest can be fragmented to produce a characteristic pattern of product ions, which is highly specific and allows for confident identification and quantification, even at very low concentrations. nih.govnih.govresearchgate.net This is particularly useful for pharmacokinetic studies, impurity profiling, and the analysis of environmental or biological samples. researchgate.net

Potential Applications and Role As a Chemical Probe or Scaffold

Development as Chemical Probes for Biological Research

The cinnoline (B1195905) framework is an emerging platform for the creation of chemical probes, which are small molecules used to study and manipulate biological systems. A notable development in this area is the use of the azide-amine transformation on the cinnoline core to create fluorogenic and fluorochromic probes. acs.org

Researchers have developed a probe system based on the reduction of a weakly fluorescent 4-azidocinnoline derivative to a highly fluorescent cinnoline-4-amine. acs.org This conversion leads to a significant increase in fluorescence, particularly in polar solvents like water. The fluorescence of the resulting 6-(4-cyanophenyl)cinnoline-4-amine is strongly influenced by its environment, a property that is highly valuable for biological imaging. acs.org The enhanced fluorescence in aqueous media is attributed to a combination of aggregation-induced emission (AIE) and excited state intermolecular proton transfer (ESPT). acs.org The viability of this azide-to-amine transformation has been tested in HepG2 hepatic cancer cells, confirming that the conversion can occur within a cellular environment. acs.org This demonstrates the potential of cinnoline-based probes for various analytical and biological applications in aqueous systems. acs.org

Key Characteristics of Cinnoline-Based Fluorogenic Probes:

Probe TransformationFluorescence ChangeMechanism in WaterTested Biological SystemPotential Application
4-Azidocinnoline to Cinnoline-4-amineWeakly fluorescent to strongly fluorescentAggregation-Induced Emission (AIE) & Excited State Intermolecular Proton Transfer (ESPT)HepG2 hepatic cancer cell lineCellular imaging, Biosensing

Applications in Material Science (e.g., organic semiconductors, functional dyes)

The π-conjugated system of the cinnoline ring makes it a candidate for applications in material science, particularly in the fields of organic semiconductors and functional dyes.

Organic Semiconductors: Organic semiconductors are the active components in a range of electronic devices, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.netchiba-u.jp These materials are typically π-bonded molecules that become semiconducting when charge carriers are injected. acs.org While direct studies on 4-Phenyl-cinnoline hcl as a primary semiconductor are limited, its structural features are analogous to other nitrogen-containing heterocycles used in this field. researchgate.net The extended π-system and the presence of nitrogen atoms can influence the material's electron affinity and ionization potential, which are critical parameters for charge transport. nih.gov The ability to form ordered structures, such as molecular crystals or thin films, is also crucial for semiconductor performance. acs.org The development of phenyl and phenylthienyl derivatives functionalized with carbazole has shown p-channel characteristics in OTFT devices, suggesting that aromatic heterocyclic cores like cinnoline could be explored for similar purposes. researchgate.net

Functional Dyes: The chromophoric nature of the cinnoline ring has been exploited in the synthesis of novel functional dyes. A notable example is the creation of "CinNapht" dyes, which are hybrid fluorophores created by fusing the cinnoline ring with a naphthalimide dye. researchgate.net This fusion results in a donor-acceptor system with interesting photophysical properties, including a large Stokes shift and a fluorescence quantum yield of up to 0.33. researchgate.net These dyes exhibit a strong solvatochromic effect, with their emission color changing from green to red depending on the solvent, and have been successfully used for bio-imaging. researchgate.net Furthermore, synthetic precursors to cinnolines have demonstrated utility as sensors. For instance, the reaction of 2-phenylethynyl aniline with sodium nitrite and hydrochloric acid, a step in a cinnolone synthesis, produces a distinct yellow color, a reaction that has been successfully used for the detection of nitrite ions in water. researcher.life

Catalytic Applications (e.g., ligands in transition metal catalysis, organocatalysis)

The nitrogen atoms in the cinnoline ring possess lone pairs of electrons, making them potential coordination sites for metal ions. This has led to the exploration of cinnoline derivatives as ligands in catalysis.

Ligands in Transition Metal Catalysis: Nitrogen-containing heterocyclic compounds are widely used as ligands to stabilize and modulate the reactivity of transition metal catalysts. frontiersin.orgpnrjournal.com These ligands can significantly influence the efficiency and selectivity of catalytic transformations. frontiersin.org The development of novel ligands is crucial for advancing industrial processes in the production of pharmaceuticals and fine chemicals. nih.gov While this compound itself is not extensively documented as a ligand, the synthesis of cinnoline derivatives often involves transition metals like rhodium and palladium. acs.orgresearcher.life For example, rhodium(III)-catalyzed C-H activation and annulation reactions are used to construct complex cinnoline-containing systems. researcher.life Similarly, palladium-catalyzed cascade reactions have been developed for the synthesis of benzo[c]cinnoline (B3424390) derivatives. acs.org These synthetic methods rely on the coordination of the metal to the heterocyclic precursors, highlighting the inherent ability of the cinnoline framework to act as a ligand in transition metal catalysis.

Organocatalysis: Organocatalysis utilizes small organic molecules to accelerate chemical reactions. A recent study has demonstrated an organocatalytic approach for the electrosynthesis of cinnoline derivatives. ijper.org The method involves a cascade radical cyclization and migration process, showcasing that the cinnoline core can be synthesized under metal-free, organocatalytic conditions. ijper.org Although this example involves the synthesis of cinnolines rather than their use as catalysts, it opens the door to exploring the catalytic potential of chiral cinnoline derivatives, similar to how other heterocycles like pyrrolidine and morpholine have been successfully employed.

Role as a Privileged Scaffold in Chemical Biology Research

In medicinal chemistry and chemical biology, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets with high affinity. The cinnoline nucleus is considered one such scaffold. frontiersin.org Its rigid bicyclic structure provides a defined three-dimensional orientation for appended functional groups, allowing for systematic exploration of structure-activity relationships.

The cinnoline scaffold is an isostere of other important heterocycles like quinoline (B57606) and isoquinoline, which are also recognized as privileged structures present in numerous biologically active compounds. frontiersin.org Cinnoline derivatives have been shown to exhibit a wide spectrum of pharmacological activities. frontiersin.org The versatility of the cinnoline core allows for substitutions at various positions, leading to the generation of large libraries of compounds for screening against different biological targets. This makes the cinnoline framework a valuable starting point for the discovery of new lead compounds in drug discovery research. frontiersin.org

Examples of Biological Activities Associated with the Cinnoline Scaffold:

Biological ActivityReference
Antibacterial frontiersin.org
Antifungal frontiersin.org
Antimalarial frontiersin.org
Anti-inflammatory frontiersin.org
Antitumor frontiersin.org

Environmental and Analytical Sensing Applications

The potential of cinnoline derivatives as sensors extends to environmental and analytical applications. As mentioned previously, a synthetic route to cinnolones, which involves the reaction of 2-phenylethynyl aniline with sodium nitrite and dilute hydrochloric acid, results in a colorimetric change. researcher.life This reaction has been effectively applied to the detection of nitrite ions in water at parts-per-million concentrations, demonstrating a practical analytical application. researcher.life

Furthermore, the development of fluorogenic probes based on the 4-azidocinnoline to cinnoline-4-amine conversion is highly relevant for sensing applications. acs.org The fact that these probes exhibit their strongest fluorescence increase in water makes them particularly suitable for use in aqueous environmental samples or biological assays. acs.org The sensitivity of their fluorescence to the polarity of the solvent suggests they could be used to probe the microenvironment of complex samples. acs.org

Methodological Considerations and Challenges in 4 Phenylcinnoline Research

Challenges in Synthetic Yields, Purity, and Scalability

The synthesis of 4-phenylcinnoline (B1297119) and its subsequent conversion to the hydrochloride salt present several challenges that can impact the efficiency and viability of its production. These challenges are primarily centered around achieving high yields, ensuring purity, and developing scalable synthetic routes.

One of the common methods for synthesizing the cinnoline (B1195905) core is the Richter synthesis, which involves the diazotization of an o-aminoarylacetylene followed by cyclization. drugfuture.comwikipedia.org While effective, this and other multi-step syntheses for substituted cinnolines can be susceptible to low to moderate yields. nih.gov The formation of byproducts is a significant concern, often necessitating time-consuming and costly purification techniques such as column chromatography to isolate the desired 4-phenylcinnoline product. nih.gov

Scalability, the ability to transition a synthetic process from a laboratory scale to an industrial scale, introduces further complexities. Reactions that are manageable in a laboratory setting may become problematic at a larger scale due to issues with heat transfer, mixing, and reagent addition. mdpi.com The multi-step nature of many N-heterocycle syntheses can make scaling up a logistically and economically challenging endeavor. nih.gov Each step in the synthesis of 4-phenylcinnoline HCl would need to be optimized for large-scale production to ensure consistent yield and purity, which can be a resource-intensive process. reactionbiology.com

ChallengeDescriptionPotential Mitigation Strategies
Low Synthetic Yields Multi-step syntheses, such as those based on the Richter synthesis, can result in low to moderate overall yields of 4-phenylcinnoline.Optimization of reaction conditions (temperature, catalysts, reaction time), exploration of alternative synthetic routes with fewer steps.
Product Purity Formation of byproducts during synthesis necessitates extensive purification, often involving chromatographic techniques.Careful control of reaction stoichiometry, development of selective crystallization methods, use of scavenger resins to remove impurities.
Scalability Transitioning the synthesis from a laboratory to an industrial scale can present challenges in maintaining reaction control and consistency.Process optimization for large-scale reactors, development of continuous flow synthesis methods.
HCl Salt Formation Ensuring the correct stoichiometry and stability of the hydrochloride salt.Precise control of HCl addition, use of anhydrous conditions to prevent hydrolysis.

Data Interpretation and Reproducibility in Complex Systems

Structure-activity relationship (SAR) studies, which aim to correlate changes in a molecule's structure with its biological activity, are a cornerstone of medicinal chemistry. acs.org However, interpreting SAR data for heterocyclic compounds can be complex. researchgate.netbiomedres.us Small changes in the structure of the cinnoline core or the phenyl substituent can lead to significant changes in activity, and these effects may not always be predictable. Furthermore, apparent SAR trends can sometimes be misleading if they are not validated across multiple assay formats and biological systems.

Reproducibility is a major concern in preclinical research. biomedres.us A lack of reproducibility can arise from a variety of factors, including differences in experimental protocols, reagents, and cell lines between laboratories. For a compound like 4-phenylcinnoline, ensuring that biological data is reproducible is essential for building a robust understanding of its properties. This requires detailed reporting of experimental methods and the use of well-characterized reagents and cell lines.

The biological activity of aza-heterocyclic compounds can be influenced by their physicochemical properties, such as solubility and stability. researchgate.net Poor solubility can lead to artificially low activity in assays and can also contribute to poor reproducibility. Therefore, careful characterization of the physicochemical properties of 4-phenylcinnoline HCl is necessary for the accurate interpretation of biological data.

ChallengeDescriptionBest Practices
Complex SAR The relationship between the structure of cinnoline derivatives and their biological activity can be non-linear and difficult to predict.Systematic exploration of chemical space around the 4-phenylcinnoline scaffold; use of computational modeling to guide SAR studies.
Reproducibility of Biological Data Ensuring that experimental findings can be replicated by different researchers and in different laboratories.Detailed and transparent reporting of experimental protocols; use of standardized assays and reagents; independent validation of key findings.
Influence of Physicochemical Properties The solubility, stability, and other physicochemical properties of 4-phenylcinnoline HCl can impact its biological activity and the reproducibility of data.Thorough characterization of the compound's physicochemical properties; ensuring adequate solubility in assay buffers.
Data Interpretation in Complex Systems Drawing clear conclusions about a compound's mechanism of action from data generated in complex biological systems.Use of multiple, complementary biological assays; integration of data from in vitro, cellular, and in vivo studies.

Stability and Degradation Pathways of 4-Phenylcinnoline HCl

The chemical stability of 4-phenylcinnoline HCl is a critical factor that can influence its shelf-life, formulation, and biological activity. Understanding its degradation pathways is essential for developing a stable drug product and for identifying potential degradation products that may have their own biological activities or toxicities. mdpi.com

Forced degradation studies are a key component of assessing a compound's intrinsic stability. nih.govnih.gov These studies involve subjecting the compound to harsh conditions, such as high temperatures, humidity, light, and acidic, basic, and oxidative environments, to accelerate its degradation. The results of these studies can help to identify the conditions under which 4-phenylcinnoline HCl is most likely to degrade and can provide samples of its degradation products for structural elucidation.

As a heterocyclic compound, the cinnoline ring may be susceptible to certain types of degradation. For instance, N-heterocycles can be susceptible to oxidation, particularly at the nitrogen atoms. The phenyl substituent may also be a site of degradation, for example, through hydroxylation. Photodegradation is another potential concern for aromatic and heterocyclic compounds, as exposure to light can lead to the formation of reactive species that can degrade the molecule. nih.gov Studies on substituted phenylurea herbicides have shown that photodegradation can involve processes like hydroxylation of the aromatic ring. nih.govnih.gov

The hydrochloride salt form of 4-phenylcinnoline introduces the possibility of hydrolysis, particularly if the compound is exposed to moisture. The stability of the salt in solution at different pH values is also an important consideration, as this can affect its solubility and degradation rate.

The identification and characterization of degradation products are typically carried out using analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). This allows for the separation of the degradation products from the parent compound and for the determination of their molecular weights and fragmentation patterns, which can be used to propose their structures.

Stress ConditionPotential Degradation PathwayAnalytical Techniques for Monitoring
Acid/Base Hydrolysis Hydrolysis of the hydrochloride salt, potential cleavage or rearrangement of the cinnoline ring.HPLC-UV, LC-MS
Oxidation N-oxidation of the cinnoline ring, hydroxylation of the phenyl ring.HPLC-UV, LC-MS/MS
Thermal Degradation General decomposition of the molecule.HPLC-UV, Differential Scanning Calorimetry (DSC)
Photodegradation Photochemical reactions leading to ring opening, dimerization, or other transformations.HPLC-UV with photodiode array detection, LC-MS

Q & A

Q. What are the standard protocols for synthesizing and characterizing 4-Phenyl-cinnoline HCl, and how can researchers validate purity and structural integrity?

  • Methodological Answer :
    • Synthesis : Use HCl-mediated acid-base reactions under controlled anhydrous conditions, with stoichiometric monitoring via pH titration .
    • Characterization : Employ NMR (¹H/¹³C) for structural confirmation, HPLC for purity assessment (>98%), and X-ray crystallography for absolute configuration validation. Include solvent selection (e.g., DMSO-d₆ for NMR) to avoid signal interference .
    • Validation : Cross-reference spectral data with computational predictions (e.g., density-functional theory for NMR chemical shifts) to resolve ambiguities .

Q. What spectroscopic techniques are most effective for studying the electronic properties of this compound in solution?

  • Methodological Answer :
    • UV-Vis Spectroscopy : Identify π→π* transitions in polar solvents (e.g., ethanol) with λmax between 250–300 nm. Use molar extinction coefficients to quantify concentration-dependent effects .
    • Fluorescence Spectroscopy : Optimize excitation/emission wavelengths (e.g., λex = 280 nm, λem = 450 nm) to assess quantum yield and solvent polarity impacts .
    • Validation : Compare experimental results with time-dependent DFT calculations to correlate electronic transitions with molecular orbitals .

Advanced Research Questions

Q. How can researchers design experiments to investigate the solvent-dependent reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :
    • Variable Selection : Independent variables (solvent polarity, temperature), dependent variables (reaction yield, byproduct formation). Use a fractional factorial design to minimize experimental runs .
    • Control : Standardize catalyst loading (e.g., Pd/C) and substrate ratios. Include blank trials to isolate solvent effects .
    • Data Analysis : Apply ANOVA to identify significant solvent interactions and Tukey’s HSD test for pairwise comparisons .

Q. How should researchers resolve contradictions in reported biological activity data for this compound across different cell lines?

  • Methodological Answer :
    • Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., IC₅₀ values) and assess heterogeneity via I² statistics. Adjust for covariates like cell passage number and assay protocols .
    • Experimental Replication : Conduct dose-response curves under standardized conditions (e.g., RPMI-1640 media, 48h exposure) with triplicate technical replicates .
    • Confounding Factors : Evaluate membrane permeability differences using logP calculations and P-gp efflux assays .

Q. What computational strategies are recommended for modeling the binding affinity of this compound to kinase targets?

  • Methodological Answer :
    • Docking Simulations : Use AutoDock Vina with flexible side-chain residues in the ATP-binding pocket. Validate force fields (e.g., AMBER) against crystallographic data .
    • MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess conformational stability and binding free energy (MM-PBSA/GBSA) .
    • Experimental Validation : Corrogate computational predictions with SPR (surface plasmon resonance) to measure kinetic parameters (kₒₙ/kₒff) .

Q. What safety protocols are critical when handling this compound in electrophysiology studies?

  • Methodological Answer :
    • PPE : Use nitrile gloves, lab coats, and fume hoods for powder handling. Avoid skin contact due to potential irritant effects .
    • Waste Disposal : Neutralize aqueous waste with 1M NaOH before disposal. Document MSDS-compliant protocols for hazardous material tracking .
    • Emergency Procedures : Train staff on spill containment (e.g., absorbent pads) and first-aid measures (eye irrigation with saline) .

Q. How can researchers identify literature gaps in the applications of this compound as a fluorescent probe?

  • Methodological Answer :
    • Systematic Review : Use Boolean search terms (e.g., "this compound AND fluorescence AND imaging") in PubMed, SciFinder, and Web of Science. Apply PRISMA guidelines for study selection .
    • Citation Mining : Track references in seminal papers (e.g., prior reviews on cinnoline derivatives) to uncover undercited studies .
    • Gap Analysis : Map reported applications (e.g., pH sensing) against unexplored areas (e.g., super-resolution microscopy) using SWOT frameworks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.